1,2-Dichlorodisilane

Semiconductor Epitaxy Chemical Vapor Deposition Silicon Precursors

1,2-Dichlorodisilane (CAS 18037-45-1, molecular formula Cl₂H₄Si₂) is a chlorinated disilane compound that exists in both gaseous and liquid phases depending on temperature and pressure. It is primarily utilized as a specialized precursor in the semiconductor industry for the deposition of silicon-based thin films via chemical vapor deposition (CVD) processes.

Molecular Formula Cl2H4Si2
Molecular Weight 131.1 g/mol
Cat. No. B1257400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichlorodisilane
Synonyms1,2-dichlorodisilane
Molecular FormulaCl2H4Si2
Molecular Weight131.1 g/mol
Structural Identifiers
SMILES[SiH2]([SiH2]Cl)Cl
InChIInChI=1S/Cl2H4Si2/c1-3-4-2/h3-4H2
InChIKeyCOUMSRIIJWJSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dichlorodisilane (DCDS): Technical Profile for Semiconductor Precursor Selection


1,2-Dichlorodisilane (CAS 18037-45-1, molecular formula Cl₂H₄Si₂) is a chlorinated disilane compound that exists in both gaseous and liquid phases depending on temperature and pressure. It is primarily utilized as a specialized precursor in the semiconductor industry for the deposition of silicon-based thin films via chemical vapor deposition (CVD) processes. Its molecular structure, featuring two silicon atoms with a direct Si-Si bond, enables low-temperature decomposition pathways distinct from mono-silicon alternatives, making it a candidate for advanced epitaxial growth where thermal budgets are constrained [1].

Why 1,2-Dichlorodisilane Cannot Be Readily Substituted in Advanced Semiconductor Deposition


The selection of silicon precursors for low-temperature epitaxy is highly constrained by process requirements such as deposition rate, thermal budget, and chemical compatibility. While other in-class compounds like dichlorosilane (DCS) and trisilane (Si₃H₈) are common silicon sources, they present specific trade-offs. DCS exhibits severely limited growth rates at temperatures below 600°C, increasing manufacturing costs. Conversely, the use of trisilane in selective epitaxy processes with chlorine gas leads to a highly exothermic gas-phase reaction, posing safety and process control challenges [1]. 1,2-Dichlorodisilane (DCDS) is structurally positioned to address both limitations by providing DCS-like stability while achieving disilane- and trisilane-level deposition rates at low temperatures [2].

Quantified Differentiation: Head-to-Head Performance Data for 1,2-Dichlorodisilane


Low-Temperature Silicon Growth Rate: DCDS vs. Dichlorosilane (DCS)

In reduced pressure chemical vapor deposition (RPCVD) for silicon epitaxy, the growth rate achieved with 1,2-dichlorodisilane (DCDS) is orders of magnitude higher than that of dichlorosilane (DCS) at temperatures relevant for advanced CMOS manufacturing. Specifically, at temperatures below 600°C and a reduced pressure of 100 Torr, the growth rate for DCDS is reported to be 75 to 500 times higher than that achieved with DCS when matched for an identical number of silicon atoms [1]. This performance is on the same order as using trisilane (Si₃H₈), but without the associated safety drawbacks of exothermic Cl₂ reactions.

Semiconductor Epitaxy Chemical Vapor Deposition Silicon Precursors

Reduced Exothermicity in Selective Epitaxy: DCDS/Cl₂ vs. Trisilane/Cl₂

In selective epitaxial growth processes that employ a mixture of silicon precursor and chlorine gas as an etchant, the exothermicity of the gas-phase reaction is a critical safety and process stability parameter. A direct thermodynamic comparison shows that the reaction of 1,2-dichlorodisilane with chlorine is significantly less exothermic than that of trisilane with chlorine. At 550°C, the reaction Si₂Cl₂H₄ + 5Cl₂ → 2SiCl₄ + 4HCl releases 324.6 kcal/mol, compared to the reaction Si₃H₈ + 10Cl₂ → 3SiCl₄ + 8HCl which releases 833.8 kcal/mol [1]. This represents a >60% reduction in reaction heat, which mitigates the risk of thermal runaway and gas-phase particle formation.

Selective Epitaxy Process Safety Chemical Vapor Deposition

Isomer-Specific Synthesis and Physical Properties: 1,2-DCDS vs. 1,1-DCDS

1,2-Dichlorodisilane can be synthesized selectively via the reaction of disilane with silver chloride, a route that yields the 1,2-isomer without significant contamination by the 1,1-isomer [1]. In contrast, the aluminum chloride-catalyzed reaction of hydrogen chloride with disilane yields a mixture containing 1,1-dichlorodisilane, 1,1,2-trichlorodisilane, and tetrachlorodisilane [1]. This synthetic differentiation is crucial because the isomers possess different physical properties and reactivities; for instance, their Si-H stretching frequencies differ as a result of distinct electronic environments around the silicon atoms [1]. This allows for the procurement of a well-defined, high-purity precursor whose performance characteristics in deposition processes can be reliably predicted.

Chlorodisilane Synthesis Isomer Purity Precursor Characterization

Dielectrophile in Ni-Catalyzed Cyclizations: Unique Si-Si Bond Reactivity

1,2-Dichlorodisilane functions as a unique dielectrophile in nickel-catalyzed enantioselective reductive cyclizations, enabling the construction of α-chiral 1,2-disilacyclohexenes [1]. This reactivity is directly conferred by its Si-Si bonded, 1,2-dichloro-substituted framework. Alternative dielectrophiles like chloromethyl chlorosilane lack this Si-Si bond, yielding mononuclear silacycles instead of the binuclear silacycles accessible from DCDS [1]. The ability to install a disilanylene (-Si-Si-) unit directly into a cyclic structure provides a distinct synthetic pathway for creating chiral organosilicon building blocks, which are valuable in materials and medicinal chemistry.

Organosilicon Synthesis Catalysis Dielectrophile

Procurement-Focused Application Scenarios for 1,2-Dichlorodisilane


Low-Temperature Epitaxy of Silicon and Silicon:Carbon Alloys for Advanced CMOS

For epitaxial growth of source/drain stressors and channel materials in sub-10nm CMOS nodes, thermal budgets are strictly limited to <600°C to preserve junction profiles and enable high substitutional carbon incorporation. In this regime, dichlorosilane (DCS) growth rates are impractically slow (75-500x slower than DCDS), and trisilane (Si₃H₈) presents a significant safety hazard due to its highly exothermic reaction with chlorine gas (833.8 kcal/mol vs. 324.6 kcal/mol for DCDS) [2]. 1,2-Dichlorodisilane (DCDS) uniquely provides both the high growth rate necessary for manufacturing throughput and the lower exothermicity required for safe and stable selective epitaxy processes [1]. This makes DCDS the preferred silicon source for high-volume manufacturing of Si:C stressor layers and advanced epitaxial Si channels.

Selective Epitaxial Growth Using Chlorine-Based Etch Chemistries

Selective epitaxy processes rely on a delicate balance between deposition from the silicon precursor and etching by HCl or Cl₂. The use of trisilane/Cl₂ mixtures can lead to excessive gas-phase heating and particle generation due to the highly exothermic reaction (Si₃H₈ + 10Cl₂ → 3SiCl₄ + 8HCl + 833.8 kcal/mol at 550°C) [2]. 1,2-Dichlorodisilane offers a more controlled alternative. Its reaction with chlorine is substantially less exothermic (Si₂Cl₂H₄ + 5Cl₂ → 2SiCl₄ + 4HCl + 324.6 kcal/mol at 550°C), enabling a wider and safer process window for achieving the high selectivity required for advanced device architectures like FinFETs and Gate-All-Around (GAA) transistors [1].

Synthesis of Disilanylene-Containing Polymers and Advanced Organosilanes

In synthetic chemistry, the procurement of 1,2-dichlorodisilane is justified by its unique ability to serve as a source of the disilanylene (-Si-Si-) unit. As demonstrated in patent literature, 1,2-dichlorodisilanes react with organometallic derivatives of 1,2-diethynyldisilane to yield ethynylene-disilanylene copolymers, which are of interest for their electronic properties [5]. More recently, it has been shown that DCDS can act as a dielectrophile in nickel-catalyzed enantioselective cyclizations to produce α-chiral 1,2-disilacyclohexenes, a class of molecules inaccessible from traditional monosilicon electrophiles [4]. These applications require the specific Si-Si bonded, bifunctional reactivity that only a 1,2-dihalodisilane can provide.

Fundamental Research on Chlorodisilane Conformational Dynamics

For academic and industrial research laboratories investigating the fundamental properties of silicon-silicon bonded systems, the procurement of isomerically pure 1,2-dichlorodisilane is essential. The compound's conformational stability has been a subject of detailed Raman spectroscopic study, comparing its behavior to the related 1,1,2-trichlorodisilane [6]. Such studies require well-characterized, pure material whose synthetic provenance is known. The established synthesis of 1,2-DCDS via the disilane/silver chloride route provides this well-defined material, in contrast to the mixture of isomers obtained from HCl/disilane reactions [3]. This purity is critical for obtaining reproducible and interpretable spectroscopic and computational data.

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